![molecular formula C15H13ClN6O2 B2975254 3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 324578-02-1](/img/structure/B2975254.png)
3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
Triazines are a class of nitrogen-containing heterocycles . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . They are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Synthesis Analysis
Triazines can be synthesized through various methods. For instance, one method involves the reaction of chloroacetyl chloride with mono or di-substituted benzene using aluminum trichloride as a strong Lewis acid catalyst . Another method involves the construction of a pyrazolotriazine skeleton followed by nitration starting from the cheap and commercially available 5-aminopyrazole .
Molecular Structure Analysis
The molecular structure of triazines involves a six-membered ring with three carbon atoms and three nitrogen atoms . The exact structure of “3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione” could not be found in the available resources.
Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Physical And Chemical Properties Analysis
Triazines are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Scientific Research Applications
Antimicrobial Activities
This compound, being a derivative of 1,2,4-triazole, has potential antimicrobial activities . Triazoles are a widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .
Chemotherapy Applications
High nitrogen-containing heterocyclic systems, such as this compound, have been attracting increasing interest over the past decade because of their utility in various applications, especially chemotherapy .
Inhibition of Xanthine Oxidase
Compounds similar to this one, like allopurinol and oxypurinol, are known to inhibit xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid. Inhibitors of this enzyme are used in the treatment of gout and hyperuricemia resulting from uric acid .
Synthesis of Imidazolyltriazoles
Fused 1,2,4-triazolopurines, like this compound, can be opened either in basic or acidic media to give imidazolyltriazoles . This process is useful in the synthesis of new compounds .
Anticancer Activity
Some synthesized compounds containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have shown in-vitro anticancer activity against various cancer cell lines .
Synthesis of New Heterocyclic Derivatives
This compound can be used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
Mechanism of Action
Target of Action
Similar compounds with triazole and pyrimidine moieties have been studied for their utility in various applications, such as chemotherapy . They are known to target heme proteins, which cocatalyze cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
For instance, some compounds inhibit the growth of cancer cells by decreasing intracellular iron ion levels .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to inhibit the growth of cancer cells .
Action Environment
Similar compounds have been found to have high chemical stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-20-12-11(13(23)21(2)15(20)24)22-7-10(18-19-14(22)17-12)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFXHJKABIISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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